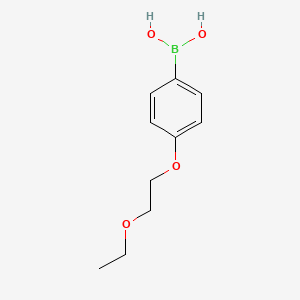

(4-(2-Ethoxyethoxy)phenyl)boronic acid

Descripción

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids, where the boron atom is attached to an aromatic ring, are particularly prominent in modern organic synthesis. chemrxiv.org Their rise to prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. chemrxiv.orgnbinno.comnih.gov This reaction is a cornerstone of medicinal chemistry and materials science, enabling the efficient assembly of complex molecular architectures, such as biaryls, which are common motifs in pharmaceuticals and functional materials. rsc.orgnih.gov

The utility of arylboronic acids extends beyond Suzuki-Miyaura coupling to include a variety of other transformations, such as C-N and C-O cross-coupling reactions (Chan-Lam coupling), rhodium-catalyzed additions, and as components in the development of chemical sensors and self-assembling materials. chemrxiv.orgresearchgate.net The general stability of boronic acids to air and moisture, coupled with their relatively low toxicity, makes them preferable reagents compared to many other organometallic compounds. nih.govresearchgate.net The approval of drugs like bortezomib, which contains a boronic acid moiety, has further spurred research into the applications of these compounds in drug discovery. mdpi.com

Overview of (4-(2-Ethoxyethoxy)phenyl)boronic acid as a Versatile Building Block

This compound is a specific example of a functionalized arylboronic acid. Its structure consists of a phenylboronic acid core substituted at the para-position with an ethoxyethoxy group. This design imparts a dual functionality to the molecule. The boronic acid group serves as the reactive "handle" for participation in cross-coupling reactions. The ethoxyethoxy side chain, being flexible and containing ether linkages, can influence the physicochemical properties of the final molecule, such as improving solubility or modifying its pharmacokinetic profile in medicinal chemistry applications.

While specific research data for this compound is not extensively published, its utility can be inferred from the well-established reactivity of related alkoxy-substituted phenylboronic acids. For instance, compounds like 4-ethoxyphenylboronic acid are used as reactants in the synthesis of various biologically active molecules. The introduction of such ether-containing chains is a common strategy in drug design.

Interactive Table: Properties of this compound and Related Compounds

| Property | This compound | 4-Ethoxyphenylboronic acid nih.gov | (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid | Phenylboronic acid wikipedia.orgnih.gov |

| CAS Number | 279261-91-5 ivychem.com | 22237-13-4 | 1333122-38-5 | 98-80-6 |

| Molecular Formula | C11H17BO4 | C8H11BO3 | C11H17BO5 | C6H7BO2 |

| Molecular Weight | 224.06 g/mol | 165.98 g/mol | 240.06 g/mol | 121.93 g/mol |

| Appearance | Not specified | White to off-white solid | Not specified | White powder |

| Melting Point | Not specified | 121-128 °C | Not specified | 216 °C |

Note: Data for the title compound is limited. Related compounds are shown for comparison.

Scope and Research Focus of the Outline

This article strictly adheres to a discussion of the chemical nature and synthetic utility of this compound. It provides an introduction to the significance of the broader class of arylboronic acids in chemical research, highlighting their role as versatile building blocks. The focus remains solely on the chemical properties, synthesis, and applications in the context of organic chemistry. Information regarding dosage, administration, safety profiles, or adverse effects is expressly excluded.

Structure

2D Structure

Propiedades

IUPAC Name |

[4-(2-ethoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKQGDUGMWMRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCOCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631081 | |

| Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-15-6 | |

| Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Ethoxyethoxy Phenyl Boronic Acid

Cross-Coupling Reactions

(4-(2-Ethoxyethoxy)phenyl)boronic acid is a valuable reagent in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds. Its reactivity is centered around the boronic acid functional group, which participates in a catalytic cycle with a transition metal, most commonly palladium.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, styrenes, and polyolefins from the reaction of an organoborane with a halide or triflate. libretexts.org The reaction was first reported by Akira Suzuki and Norio Miyaura in 1981 and has since become one of the most widely used cross-coupling methods due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. libretexts.orgethz.ch

The fundamental catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoborane (R²-B(OR)₂) is transferred to the palladium(II) complex, typically with the assistance of a base. This is a crucial step where the (4-(2-ethoxyethoxy)phenyl) group would be transferred to the palladium center.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) complex couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligands, base, and solvent system is critical for the success and efficiency of the Suzuki-Miyaura coupling.

Palladium complexes are the most common catalysts for the Suzuki-Miyaura reaction. ethz.ch The choice of ligand coordinated to the palladium center significantly influences the catalyst's stability, activity, and selectivity. chemrxiv.org Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. chemrxiv.org For instance, ligands like triphenylphosphine (B44618) (PPh₃) and more specialized ones such as RuPhos have been shown to be effective. nih.gov

The design of ligands can be tailored to specific substrates and reaction conditions. For example, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that can form highly stable and active palladium catalysts. organic-chemistry.org Palladacycles, which are stable pre-catalysts, are also known to be efficient in Suzuki-Miyaura reactions, as they are stable at high temperatures and inert to air and moisture. mdpi.com

Catalyst loading, the amount of palladium catalyst used in the reaction, is another critical parameter. While higher catalyst loadings can lead to faster reactions, they also increase costs and the potential for palladium contamination in the final product. organic-chemistry.org Research efforts are often directed at developing highly active catalysts that can be used at very low loadings (mol %). mdpi.commdpi.com

Table 1: Examples of Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling

| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol %) | Notes |

| Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | A common and versatile catalyst. mdpi.commdpi.com |

| Pd(OAc)₂ | RuPhos | 1-3 | Effective for cross-coupling of heteroaryltrifluoroborates. nih.gov |

| PEPPSI-iPr | NHC Ligand | 1 | NHC-stabilized catalyst for solvent-free reactions. organic-chemistry.org |

| XPhosPdG2 | XPhos | 2.5-5 | Used in tandem with XPhos to prevent side reactions like debromination. nih.govrsc.org |

| [N,O]-ligated palladium | [N,O] Ligand | 0.5 | Active for coupling aryl chlorides at elevated temperatures. mdpi.com |

This table is generated based on data from various sources and represents typical conditions. Actual conditions may vary depending on the specific reaction.

While palladium catalysis dominates the field, the high cost and potential environmental impact of precious metals have spurred the development of alternative catalytic systems. nih.govrsc.org Nickel-catalyzed Suzuki-Miyaura coupling has emerged as a promising alternative, particularly for coupling unreactive electrophiles like aryl carbamates. nih.gov However, a significant challenge for nickel catalysis has been its reduced reactivity with Lewis-basic heteroarylboron nucleophiles. nih.govrsc.org Recent advancements have shown that specific nickel-ligand complexes can effectively catalyze the coupling of these challenging substrates under mild conditions. nih.gov

Transition metal-free approaches, while less common, are an area of active research. These methods often rely on different activation mechanisms and can offer advantages in terms of cost and sustainability.

A significant advantage of the Suzuki-Miyaura coupling is its compatibility with aqueous and biphasic reaction media. libretexts.org The use of water as a solvent or co-solvent is environmentally friendly and can sometimes enhance reaction rates. mdpi.com Organoboronic acids, including this compound, often exhibit sufficient solubility in aqueous mixtures, facilitating their participation in the reaction. libretexts.org

Biphasic systems, typically consisting of an organic solvent and water, are frequently employed. mdpi.com A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be added to facilitate the movement of reactants between the two phases, thereby increasing the reaction rate. mdpi.com The use of aqueous conditions also allows for the use of inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), which are inexpensive and readily available. mdpi.comnih.gov

Recent research has focused on developing catalyst systems that are highly effective in aqueous media, even at low substrate concentrations, which is particularly relevant for applications like radiolabeling. nih.gov

Microwave irradiation has become a valuable tool for accelerating organic reactions, including the Suzuki-Miyaura coupling. mdpi.com Microwave heating can lead to significantly shorter reaction times and often improved yields compared to conventional heating methods. nih.gov This is attributed to the rapid and uniform heating of the reaction mixture. mdpi.com

Microwave-assisted protocols have been developed for a wide range of substrates, including the coupling of various aryl and heteroaryl boronic acids. nih.govrsc.org The efficiency of microwave-assisted Suzuki-Miyaura coupling can be further enhanced by the use of highly active catalysts and optimized reaction conditions. organic-chemistry.org Solvent-free microwave-assisted Suzuki-Miyaura coupling has also been reported, offering a greener and more efficient synthetic route. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours nih.gov | Minutes organic-chemistry.orgmdpi.com |

| Heating | Slower, less uniform | Rapid, uniform mdpi.com |

| Yields | Often lower | Often higher nih.gov |

| Energy Efficiency | Lower | Higher |

This table provides a general comparison based on available literature.

A common and often problematic side reaction in Suzuki-Miyaura coupling is protodeboronation. wikipedia.org This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming the boronic acid reagent without forming the desired cross-coupled product. wikipedia.org The propensity for a boronic acid to undergo protodeboronation is influenced by several factors, including the structure of the boronic acid, the reaction pH, and the presence of metal catalysts. chemrxiv.orgwikipedia.org

Electron-deficient arylboronic acids and certain heteroarylboronic acids are particularly susceptible to protodeboronation. mdpi.comnih.gov The reaction is often accelerated in basic aqueous media, which are common conditions for Suzuki coupling. ed.ac.uk Mechanistic studies have shown that the speciation of the boronic acid in solution, which is pH-dependent, plays a crucial role in the rate of protodeboronation. wikipedia.org

Strategies to minimize protodeboronation include the use of boronic esters (like MIDA boronates or organotrifluoroborates) that slowly release the boronic acid, careful control of reaction conditions, and the use of specific catalyst systems. wikipedia.org It has also been observed that bulky phosphine ligands on palladium catalysts can, in some cases, promote protodeboronation, highlighting the complex interplay of factors that influence this side reaction. chemrxiv.org

Aminative Suzuki-Miyaura Coupling for Carbon-Nitrogen Bond Formation

The traditional Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry, celebrated for its efficacy in forming carbon-carbon (C-C) bonds. Similarly, the Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen (C-N) bonds. A novel and innovative approach, termed aminative Suzuki-Miyaura coupling, has emerged to merge these two powerful transformations. snnu.edu.cnnih.gov This reaction utilizes the typical starting materials of a Suzuki-Miyaura coupling—an aryl halide and a boronic acid like this compound—but incorporates a formal nitrene insertion process to yield a C-N-C linked diaryl amine instead of a C-C linked biaryl. snnu.edu.cndomainex.co.uk

The reaction reroutes the conventional catalytic cycle by intercepting a key intermediate. snnu.edu.cn The proposed mechanism involves a palladium catalyst, which, after oxidative addition to an aryl halide, would typically undergo transmetalation with the boronic acid. In the aminative variant, an electrophilic amination reagent is introduced, which intercepts the cycle to form a new C-N bond, followed by a second C-N bond-forming event with the boronic acid partner. domainex.co.ukresearchgate.net This strategy effectively combines the starting materials of two distinct named reactions to access a completely different product class. domainex.co.uk

Key to the success of this transformation is the careful selection of the palladium catalyst and ligand system. Research has shown that bulky ancillary phosphine ligands on the palladium center can facilitate the desired reactivity across a wide range of aryl halides, boronic acids, and functional groups. snnu.edu.cnresearchgate.net Mechanistic studies suggest a degree of flexibility in the order of bond-forming events, which indicates potential for expanding this methodology to include a wider array of nucleophiles and electrophiles, and even four-component coupling reactions. snnu.edu.cnnih.gov The application of this method to late-stage intermediates of drug candidates has been demonstrated, highlighting its potential to rapidly generate structural diversity. domainex.co.uk

| Parameter | Description | Significance |

| Reaction Type | Aminative Cross-Coupling | Merges Suzuki-Miyaura and Buchwald-Hartwig pathways. snnu.edu.cn |

| Reactants | Aryl Halide, Boronic Acid, Amination Reagent | Utilizes readily available starting materials. snnu.edu.cnresearchgate.net |

| Product | Diaryl Amine (C-N-C linkage) | Creates a valuable structural motif found in many bioactive compounds. snnu.edu.cn |

| Catalyst | Palladium complex with bulky phosphine ligand | Ligand choice is crucial to steer the reaction away from standard C-C coupling. domainex.co.uk |

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Heck-type)

Beyond the well-known Suzuki coupling, boronic acids such as this compound are versatile coupling partners in other transition metal-catalyzed reactions, most notably the oxidative Heck reaction. hw.ac.uk The traditional Mizoroki-Heck reaction couples organohalides with alkenes using a Pd(0) catalyst. libretexts.org The oxidative Heck variant, however, utilizes a boronic acid as the organometallic partner and is catalyzed by Pd(II). hw.ac.uk This modification circumvents the need for organohalides and often proceeds under milder conditions without the requirement for a strong base. hw.ac.ukliv.ac.uk

The catalytic cycle of the oxidative Heck reaction begins with the transmetalation of the aryl group from the boronic acid to the Pd(II) center. hw.ac.uk This is followed by migratory insertion of the alkene into the newly formed palladium-carbon bond. libretexts.org The final steps involve β-hydride elimination to release the arylated alkene product and regeneration of the active Pd(II) catalyst via an oxidant. hw.ac.uklibretexts.org Common oxidants include copper salts, benzoquinone, or molecular oxygen. hw.ac.ukliv.ac.uk

This reaction has proven to be highly effective for the arylation of electronically non-biased olefins, where traditional Heck reactions might yield mixtures of products. nih.gov Research has demonstrated that careful catalyst control can lead to high selectivity for the desired E-styrenyl products. nih.gov Furthermore, enantioselective versions of the oxidative Heck reaction have been developed, enabling the synthesis of chiral molecules by creating stereocenters remote from existing functional groups. hw.ac.uknih.gov These advanced methods often employ specialized ligands, such as PyOX ligands, to induce asymmetry. hw.ac.uk

| Reaction Variant | Catalyst System | Key Feature | Typical Substrates |

| Oxidative Heck | Pd(II) with an oxidant (e.g., Cu(OTf)₂, O₂) | Couples boronic acids with olefins. hw.ac.ukliv.ac.uk | Acyclic and cyclic alkenes, including electronically non-biased olefins. nih.gov |

| Enantioselective Redox-Relay Oxidative Heck | Cationic Pd salt with chiral ligands (e.g., NHC, PyOX) | Creates remote chiral centers with high enantioselectivity. nih.gov | Acyclic alkenol substrates. nih.gov |

| Base/Oxidant-Free Oxidative Heck | Pd(OAc)₂/dppp with acetone (B3395972) as solvent/H-acceptor | Avoids external oxidants and bases, increasing functional group tolerance. liv.ac.uk | Electron-rich and electron-deficient olefins. liv.ac.uk |

Direct Functionalization Reactions

Halodeboronation Reactions

Halodeboronation is a direct functionalization reaction that substitutes the boronic acid moiety with a halogen atom (F, Cl, Br, I), providing a straightforward route to aryl halides from the corresponding arylboronic acids. st-andrews.ac.uk This transformation is particularly valuable in the synthesis of radiolabeled compounds for medical imaging applications, such as Single Photon Emission Computed Tomography (SPECT). acs.orgnih.gov

Mechanistic investigations have revealed that the reaction, especially when using electrophilic halogen sources (like N-halosuccinimides), proceeds through a boronate-driven ipso-substitution pathway. st-andrews.ac.uk Initially, it was believed that many of these reactions required copper catalysis. However, detailed studies have shown that copper is not essential; the reaction is instead promoted by general Lewis base catalysis. st-andrews.ac.ukorganic-chemistry.org A base (e.g., potassium acetate (B1210297), KOAc) coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate). This increased nucleophilicity of the aryl ring facilitates the attack by the electrophilic halogen and subsequent cleavage of the carbon-boron bond. st-andrews.ac.ukacs.org

This mechanistic understanding has led to the development of simple, effective, and metal-free halodeboronation protocols. st-andrews.ac.uk For instance, treating an arylboronic acid with an electrophilic iodine source in the presence of a simple base like potassium acetate can yield the corresponding aryl iodide in high yield at room temperature. st-andrews.ac.ukacs.org

| Halogen | Reagent | Catalyst/Promoter | Mechanistic Insight |

| Iodine | N-Iodosuccinimide (NIS), I₂ | Lewis Base (e.g., KOAc) | Proceeds via a boronate-driven ipso-substitution. st-andrews.ac.ukacs.org |

| Bromine | N-Bromosuccinimide (NBS) | Lewis Base | General base catalysis is sufficient; Cu is not required. st-andrews.ac.uk |

| Chlorine | N-Chlorosuccinimide (NCS) | Lewis Base | The formation of a boronate "ate" complex is the key activating step. st-andrews.ac.uk |

Esterification and Anhydride Formation with Hydroxyl Compounds

Boronic acids, including this compound, readily react with hydroxyl-containing compounds, particularly 1,2- and 1,3-diols, to form cyclic boronate esters. digitellinc.comresearchgate.net This reaction is typically reversible and is a cornerstone of boronic acid chemistry, serving multiple purposes from protection of the boronic acid group to the construction of complex molecular sensors. researchgate.netwikipedia.org The formation of these esters can prevent unwanted side reactions, such as oxidative degradation or trimerization into boroxines. wikipedia.org

The esterification process does not typically require a catalyst, especially with diols like pinacol (B44631), which are commonly used to generate stable, crystalline boronate esters that are easier to handle and purify than the free boronic acids. researchgate.netnih.gov The stability of the resulting boronate ester is influenced by several factors, including the nature of the diol and the electronic properties of the boronic acid. researchgate.net

In addition to protection, this reactivity is harnessed in the design of sensors for carbohydrates, as the boronic acid moiety can reversibly bind to the cis-diol units present in sugars. wikipedia.org The reaction of a boronic acid with a simple alcohol can also occur, though the equilibrium often favors the starting materials unless water is removed. In the context of synthetic transformations, boric acid itself can act as a mild Lewis acid catalyst for the esterification of α-hydroxycarboxylic acids, showcasing the broader role of boron compounds in mediating reactions involving hydroxyl groups. researchgate.net The direct esterification of a carboxylic acid with an alcohol is known as the Fischer esterification, a reaction that is catalyzed by strong protic acids, but can also be promoted by Lewis acids. masterorganicchemistry.com

Oxidative Stability and Strategies for Enhancement

Mechanism of Boronic Acid Oxidation in Biological Media

A significant challenge in the application of boronic acids in biological contexts is their inherent instability towards oxidation. pnas.orgnih.gov At physiological pH, arylboronic acids like this compound are susceptible to degradation by reactive oxygen species (ROS), such as hydrogen peroxide. pnas.orgresearchgate.net This oxidative deboronation converts the boronic acid into the corresponding phenol (B47542) and boric acid, thereby nullifying its intended function. pnas.org The rate of this oxidation can be comparable to that of thiols, which are known to be readily oxidized. nih.gov

The mechanism of oxidation involves the nucleophilic attack of an oxygen species on the empty p-orbital of the boron atom. pnas.orgresearchgate.net This forms a boron "ate" complex. The subsequent and often rate-limiting step is a 1,2-migratory insertion, where the aryl group shifts from the boron to the attached oxygen atom. pnas.org This rearrangement results in the formation of a labile borate (B1201080) ester, which is rapidly hydrolyzed in the aqueous medium to yield the final phenol and boric acid products. pnas.org

To improve the utility of boronic acids in biological systems, strategies have been developed to enhance their oxidative stability. One successful approach involves diminishing the electron density on the boron atom to make it less susceptible to nucleophilic attack. pnas.org A highly effective strategy is the creation of an intramolecular ligand-boron bond. For example, installing a pendant carboxyl group that can coordinate with the boron atom forms a stable boralactone structure. pnas.orgnih.gov This intramolecular coordination has been shown to increase the oxidative stability by up to 10,000-fold. pnas.org Computational analyses suggest this enhanced stability arises from a reduction in the stabilization of the boron p-orbital that develops during the transition state of the rate-limiting carbon-to-oxygen migration step. pnas.orgnih.gov

| Step | Description | Key Factor |

| 1. Activation | At physiological pH, the boronic acid exists in equilibrium with its anionic boronate form (ArB(OH)₃⁻). | pH of the medium. researchgate.net |

| 2. Nucleophilic Attack | A reactive oxygen species (e.g., H₂O₂) attacks the electrophilic boron atom. | Presence of ROS. pnas.orgresearchgate.net |

| 3. 1,2-Migration | The aryl group migrates from the boron to the oxygen atom (rate-limiting step). pnas.org | Electronic properties of the boronic acid. pnas.org |

| 4. Hydrolysis | The resulting borate ester is rapidly hydrolyzed to a phenol and boric acid. | Aqueous environment. pnas.org |

Design Principles for Oxidatively Stable Boronic Acid Derivatives (e.g., Boralactones)

Boronic acids, while valuable in synthetic chemistry, often suffer from oxidative instability, particularly under physiological conditions where they can be oxidized by reactive oxygen species (ROS). nih.govresearchgate.netdigitellinc.compnas.org This susceptibility to oxidative deboronation, which converts the boronic acid to an alcohol and boric acid, can limit their application. pnas.orgresearchgate.netmit.edu The mechanism involves the attack of a nucleophilic species on the empty p orbital of the boron atom, followed by a 1,2-shift of the carbon atom from boron to oxygen, which is often the rate-limiting step. mit.edu

To address this instability, a key design principle is the reduction of electron density on the boron atom, which disfavors the formation of the electron-deficient transition state during the 1,2-shift. nih.govmit.edu A highly effective strategy for achieving this is the creation of intramolecularly coordinated derivatives, most notably boralactones. nih.govdigitellinc.com Boralactones are formed from boronic acids bearing a pendant carboxyl group, such as 2-carboxyphenylboronic acid, which allows the carboxylate to act as an intramolecular ligand for the boron atom. nih.govpnas.org This intramolecular coordination creates a stable, tetrahedral anionic boron center. nih.gov

Computational and experimental studies have demonstrated that this structural modification can dramatically enhance oxidative stability. For instance, a boralactone derived from 2-carboxyphenylboronic acid was found to be approximately 10,000-fold more resistant to oxidation compared to simple phenylboronic acid. nih.govpnas.orgnih.gov Computational analyses confirm that this increased stability arises from the diminished stabilization of the developing p orbital on the boron atom within the rate-limiting transition state of the oxidation reaction. nih.govresearchgate.netpnas.orgmit.edu The orientational constraints and electronic effects imposed by the intramolecular carboxyl group are key to slowing this critical step. pnas.orgresearchgate.net

The stability is influenced by the nature of the ortho-substituent capable of coordinating with the boron atom. Studies on various ortho-substituted phenylboronic acids show that stability increases with the electron density on the coordinating oxygen atom of the substituent. nih.gov This provides a clear design principle for developing new, robust boronic acid derivatives for various applications.

| Compound Name | Abbreviation | Structural Feature | Relative Oxidative Stability Enhancement |

|---|---|---|---|

| Phenylboronic acid | PBA | Unsubstituted | Baseline nih.gov |

| 2-Formylphenylboronic acid | - | ortho-Formyl group | Modest increase nih.gov |

| 2-Nitrophenylboronic acid | - | ortho-Nitro group | More stable than PBA nih.gov |

| Benzoxaborole (from 2-HMPBA) | BL | Intramolecular five-membered ester | Modest increase digitellinc.comnih.gov |

| Benzoxaborolone (from 2-CPBA) | BOL | Boralactone (five-membered ring) | ~10,000-fold increase nih.govpnas.orgnih.gov |

| Benzoxaborininone (from 2-CMPBA) | BON | Boralactone (six-membered ring) | Significant increase nih.gov |

Theoretical and Computational Studies of Reactivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), are essential for understanding the reactivity of boronic acids like this compound. dergipark.org.tr These studies provide insight into the electronic structure, orbital energies, and charge distribution, which govern the molecule's behavior in chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

For phenylboronic acid derivatives, the HOMO is typically a π-orbital delocalized across the phenyl ring, while the LUMO is often a π*-antibonding orbital. mdpi.comlodz.pl In the case of this compound, the electron-donating nature of the para-alkoxy group is expected to raise the energy of the HOMO, making the compound more susceptible to electrophilic attack compared to unsubstituted phenylboronic acid. The electronic transition from HOMO to LUMO (S0→S1) is a primary focus of these analyses. lodz.pl

The hybridization of the boron atom also significantly influences the electronic structure. In its neutral state, the boron is sp2 hybridized with a trigonal planar geometry and a vacant p-orbital. mit.edulodz.pl Upon binding with a nucleophile (like a hydroxide (B78521) ion or a diol), it adopts a more stable, sp3 hybridized tetrahedral geometry. lodz.pl Computational studies can model these changes, showing shifts in orbital energies and electron distribution. For example, the transition to an sp3 hybridized boron atom generally leads to a shift in the excitation wavelength. lodz.pl

| Parameter | Gas Phase | Methanol | Water | DMSO |

|---|---|---|---|---|

| EHOMO (eV) | -6.880 | -6.879 | -6.880 | -6.880 |

| ELUMO (eV) | -1.475 | -1.475 | -1.475 | -1.475 |

| Energy Gap (eV) | 5.406 | 5.403 | 5.406 | 5.405 |

Data adapted from reference mdpi.com. This table illustrates how computational methods are used to determine key electronic parameters and their slight variation in different solvent environments.

Computational modeling is a powerful tool for elucidating the detailed mechanisms of reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the entire reaction pathway and identify the rate-determining step. nih.gov

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com DFT calculations have been employed to model each of these stages. nih.govmdpi.com

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide. This step has a relatively low activation barrier. nih.gov

Transmetalation: This is the transfer of the organic group (e.g., the (4-(2-ethoxyethoxy)phenyl) group) from the boron atom to the palladium center. rsc.org This step is often found to be the rate-determining step of the entire cycle and typically involves the boronate anion (RB(OH)3-), formed by the reaction of the boronic acid with a base. nih.gov Modeling this step is complex and can proceed via different pathways, such as an "oxo-palladium pathway" or an "oxoboronate pathway". mdpi.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

Transition state modeling allows for the precise characterization of the high-energy structures that connect intermediates along the reaction coordinate. nih.govacs.org For boronic acid reactions, such as the boron-mediated aldol (B89426) reaction, the Zimmerman-Traxler model is often used to predict the stereochemical outcome by analyzing the chair-like six-membered ring transition state. youtube.com Similarly, in enzyme inhibition, boronic acids can act as transition state inhibitors by forming a tetrahedral adduct with a catalytic serine residue, mimicking the transition state of substrate hydrolysis. nih.govnih.gov Computational models of these enzyme-inhibitor complexes help in understanding the key interactions responsible for binding and inhibition. nih.gov

| Reaction Step | Activation Energy (kcal/mol) | Note |

|---|---|---|

| Oxidative Addition | 2.6 | - |

| Transmetalation | 36.8 | Rate-determining step nih.gov |

| Reductive Elimination | 17.7 | - |

Data adapted from reference nih.gov. This table provides a quantitative look at the energy barriers for the elementary steps in a model Suzuki-Miyaura reaction, highlighting the critical role of the transmetalation step.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

Synthesis of Biaryl Compounds

(4-(2-Ethoxyethoxy)phenyl)boronic acid is a key reagent in the synthesis of biaryl compounds, a structural motif prevalent in pharmaceuticals and functional materials. The Suzuki-Miyaura coupling reaction is the primary method employed for this transformation, where the boronic acid is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base.

This reaction enables the precise formation of a carbon-carbon bond between the phenyl ring of the boronic acid and another aromatic system. For instance, researchers have utilized this compound to synthesize a range of biaryl structures that serve as intermediates for biologically active molecules. One notable example involves its reaction with a substituted bromopyridine to create a key intermediate for phosphodiesterase 10 (PDE10) inhibitors. The ethoxyethoxy group is often incorporated to enhance the drug-like properties of the final compound.

Construction of Liquid Crystalline Systems

Following extensive research, no specific documented applications of this compound in the construction of liquid crystalline systems were identified.

Precursors for Angiotensin II Antagonists and Other Bioactive Scaffolds

While specific applications in the synthesis of Angiotensin II antagonists were not prominently documented in available research, the role of this compound as a precursor to other significant bioactive scaffolds is well-established. Its utility in creating biaryl structures is directly leveraged for the development of potent and selective enzyme inhibitors.

Two prominent examples include:

Phosphodiesterase 10 (PDE10) Inhibitors : This compound is used as a building block in the synthesis of novel PDE10 inhibitors. These inhibitors have therapeutic potential for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease. The boronic acid is coupled with various heterocyclic partners to generate the core biaryl scaffold of the inhibitor.

Activated CDC42 Kinase 1 (ACK1) Inhibitors : In patent literature, this compound is cited as a key starting material for preparing indolyl-quinoline derivatives. These derivatives have been designed as inhibitors of ACK1, a non-receptor tyrosine kinase implicated in various cancers, including prostate and breast cancer. The synthesis involves a Suzuki coupling to link the (4-(2-ethoxyethoxy)phenyl) moiety to a quinoline (B57606) core.

The data below summarizes these applications.

Table 1: Bioactive Scaffolds Synthesized Using this compound| Target Class | Resulting Scaffold Type | Therapeutic Area |

|---|---|---|

| PDE10 Inhibitors | Biaryl Heterocycles | Neuropsychiatric Disorders |

| ACK1 Inhibitors | Indolyl-Quinoline Derivatives | Oncology |

Protein Degrader Building Blocks

A review of scientific literature and patent databases did not yield specific examples of this compound being used as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).

Macrocyclic and Polymeric Material Precursors

The application of boronic acids can extend to the formation of large, ordered structures like macrocycles and polymers.

Formation of Covalent Organic Frameworks (COFs)

Despite the common use of phenylboronic acids in the synthesis of Covalent Organic Frameworks (COFs) through boronate ester formation, no specific literature was found detailing the use of this compound for this purpose.

Synthesis of Conjugated Polymers and Oligomers

A primary application of arylboronic acids, including this compound, is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of conjugated polymers and oligomers, which are materials with unique electronic and optical properties relevant to fields like organic electronics (OLEDs, organic photovoltaics) and sensor technology.

In this context, this compound can be polymerized with a variety of di-halogenated aromatic compounds. The boronic acid functional group serves as the reactive site for the palladium-catalyzed coupling, while the ethoxyethoxy side chain imparts several desirable characteristics to the resulting polymer:

Enhanced Solubility: The flexible, polar ethoxyethoxy group can significantly improve the solubility of the rigid conjugated polymer backbone in common organic solvents, simplifying processing and purification.

Modified Morphology: The presence of these side chains can influence the solid-state packing and morphology of the polymer films, which in turn affects their electronic properties and device performance.

Functionalizability: The terminal ether group offers a potential site for further chemical modification, allowing for the fine-tuning of the polymer's properties or for grafting it onto other molecules or surfaces.

While specific examples detailing the polymerization of this compound are specialized, the principles of Suzuki-Miyaura polymerization are broadly applicable, establishing it as a versatile monomer for creating novel functional polymers.

Development of Specific Functional Molecules

The inherent ability of the boronic acid group to interact with diols—compounds with two adjacent hydroxyl groups—is the foundation for its use in creating molecules with highly specific functions, particularly in a biological context.

Enzyme Stabilizers and Inhibitors

Phenylboronic acid derivatives are recognized for their capacity to act as reversible inhibitors and stabilizers for certain enzymes, especially serine proteases. nih.govnih.gov These enzymes, which are common in detergents and biological systems, have a serine residue in their active site that is crucial for their catalytic function.

Boronic acids, in their tetrahedral boronate form, can mimic the transition state of substrate hydrolysis, forming a stable, covalent adduct with the active site serine. nih.gov This interaction effectively and reversibly inhibits the enzyme's activity. This property is harnessed in applications like liquid detergents, where controlled protease activity is needed to prevent the degradation of other enzyme components during storage. google.com

The substituent at the 4-position of the phenyl ring plays a critical role in modulating the inhibitory potency and stabilization effectiveness. The electronic and steric nature of the substituent influences the acidity (pKa) of the boronic acid and its binding affinity within the enzyme's active site. The ethoxyethoxy group on this compound, being an electron-donating group, is expected to influence these binding characteristics, making it a candidate for creating tailored enzyme stabilizers for specific formulations.

Glucose-Sensitive Components

A significant area of research for phenylboronic acids is in the development of glucose-sensitive materials for diabetes monitoring and management. mdpi.com This application relies on the specific and reversible reaction between the boronic acid group and the cis-diol arrangements found in glucose molecules. mdpi.commagtech.com.cn

When phenylboronic acid derivatives are incorporated into polymer hydrogels, their properties can change in response to glucose concentrations. mdpi.com The binding of glucose to the boronic acid moieties increases the charge density within the hydrogel, leading to increased osmotic pressure and causing the gel to swell. mdpi.com This volumetric change can be harnessed to create a sensor or an insulin-delivery system that releases its payload in response to high glucose levels.

The effectiveness of a glucose sensor at physiological pH (around 7.4) is highly dependent on the pKa of the boronic acid. mdpi.com Unsubstituted phenylboronic acid has a pKa of about 8.8, meaning it is not very sensitive in the physiological range. researchgate.net Attaching different functional groups to the phenyl ring can modify this pKa. mdpi.commagtech.com.cn The electron-donating nature of the 4-(2-ethoxyethoxy) group would modulate the pKa and hydrophilicity of the boronic acid moiety, thereby tuning the glucose-binding affinity and the sensitivity of the resulting material.

Interactive Table: Research Findings on Phenylboronic Acid Derivatives for Glucose Sensing

| Principle | Key Finding | Reference |

|---|---|---|

| Effect of pH | The binding of phenylboronic acid (PBA) to glucose is pH-dependent. At pH values higher than the pKa of the boronic acid, the negatively charged tetrahedral form, which is responsible for complexation, predominates. | mdpi.com |

| Substituent Effects | Electron-withdrawing groups on the phenyl ring lower the pKa of the boronic acid, increasing its ability to bind glucose at physiological pH (7.4). | mdpi.comresearchgate.net |

| Sensing Mechanism | Incorporating PBA derivatives into hydrogels allows for glucose sensing. The binding of glucose causes the hydrogel to swell due to increased Donnan osmotic pressure. | mdpi.com |

| Selectivity | Simple phenylboronic acids often show higher affinity for fructose (B13574) than glucose. Designing sensors with multiple boronic acid groups or specific structural constraints can enhance glucose selectivity. | nih.govmdpi.com |

Receptors and Sensors for Specific Analytes

The ability of boronic acids to bind with diols extends beyond glucose to a wide range of biologically important molecules, making this compound a versatile component for building synthetic receptors and sensors. nih.govresearchgate.net

Potential analytes include:

Catecholamines: Neurotransmitters like dopamine (B1211576) and adrenaline contain a catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups) that binds strongly to boronic acids. This allows for the development of electrochemical or fluorescent sensors for detecting these crucial signaling molecules.

Glycoproteins: Many proteins are decorated with carbohydrate chains (glycans) that often contain diol units. Sensors functionalized with boronic acids can be used to detect specific glycoproteins that are biomarkers for diseases like cancer. researchgate.net

Saccharides: Besides glucose, other monosaccharides and oligosaccharides can be detected, which is relevant for food science, biotechnology, and medical diagnostics. nih.gov

The sensing mechanism is typically based on a detectable signal change upon analyte binding. researchgate.net For instance, the boronic acid receptor can be linked to a fluorophore. Binding to the analyte can alter the electronic environment of the fluorophore, causing a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). nih.gov The this compound moiety provides the specific recognition element, while its hydrophilic tail can improve the sensor's performance in aqueous biological samples.

Compound Reference Table

Interactive Table: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Primary Context |

|---|---|---|

| This compound | C10H15BO4 | Main subject of the article |

| Phenylboronic acid (PBA) | C6H7BO2 | Parent compound for glucose sensing and enzyme inhibition |

| Glucose | C6H12O6 | Primary analyte for boronic acid-based sensors |

| Dopamine | C8H11NO2 | Example of a catecholamine analyte |

| Serine | C3H7NO3 | Key amino acid in the active site of serine proteases |

Role in Materials Science and Engineering

Design and Synthesis of Functional Polymers

The incorporation of (4-(2-Ethoxyethoxy)phenyl)boronic acid into polymer structures allows for the creation of materials with tailored functionalities. These polymers can exhibit responsiveness to changes in their chemical environment, making them suitable for a range of advanced applications.

While research on polymeric micelles specifically utilizing this compound is an emerging area, the broader class of phenylboronic acid-containing polymers has been extensively studied for controlled drug delivery. These polymers can self-assemble into micelles, which are core-shell nanostructures capable of encapsulating therapeutic agents. The boronic acid groups on the micelle surface can interact with diol-containing molecules. This interaction can be used to trigger the disassembly of the micelles and the subsequent release of the encapsulated cargo in response to specific triggers like glucose or a change in pH. The ethoxyethoxy group in this compound can enhance the hydrophilicity and biocompatibility of these systems.

A significant application of this compound is in the formulation of glucose-sensitive hydrogels. These hydrogels are crosslinked polymer networks that can swell or shrink in response to varying glucose concentrations. The boronic acid moieties appended to the polymer backbone form boronate esters with glucose. This binding increases the charge density of the polymer network, leading to swelling. As the glucose concentration decreases, the equilibrium shifts, the boronate esters dissociate, and the hydrogel deswells. This property is particularly valuable for the development of self-regulating insulin (B600854) delivery systems for diabetes management.

| Hydrogel Component | Function | Observed Response to Glucose |

| Poly(N-isopropylacrylamide) | Thermo-responsive polymer backbone | - |

| This compound | Glucose-sensing moiety | Reversible swelling/deswelling |

| Crosslinking agent | Maintains hydrogel network integrity | - |

Boronic acid derivatives are increasingly being explored for their potential in optoelectronic materials. The electron-deficient nature of the boron atom can influence the electronic properties of conjugated polymers. While specific studies focusing on this compound in this context are developing, the general principle involves incorporating boronic acid groups into the polymer backbone to tune the material's HOMO/LUMO energy levels. This can affect their light-absorbing and emitting properties, making them potentially useful in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The boronic acid can also act as a recognition site for saccharides, leading to changes in the material's photophysical properties upon binding, which can be utilized for sensing applications.

Sensing and Detection Systems

The ability of this compound to selectively bind with diols is a cornerstone of its use in various sensing and detection technologies. This interaction can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.

This compound can be integrated into fluorescent sensor systems for the detection of saccharides in aqueous environments. These sensors typically consist of a fluorophore and a boronic acid recognition site. The binding of a saccharide to the boronic acid moiety modulates the electronic properties of the fluorophore, resulting in a change in its fluorescence intensity or wavelength. The ethoxyethoxy group enhances the solubility of the sensor in aqueous media, which is crucial for biological applications.

| Sensor Component | Role | Sensing Mechanism |

| Anthracene | Fluorophore | Provides the fluorescent signal. |

| This compound | Recognition Site | Binds to diols, causing a change in fluorescence. |

| Linker | Connects Fluorophore and Recognition Site | Facilitates photoinduced electron transfer (PET). |

Supported liquid membranes (SLMs) containing this compound as a carrier have been shown to be effective for the selective extraction and separation of saccharides. In this system, the boronic acid, dissolved in an organic liquid phase immobilized within a porous support, selectively binds with saccharides at the feed phase interface. The resulting boronate ester diffuses across the membrane. At the stripping phase interface, a change in pH causes the dissociation of the complex, releasing the saccharide. This method allows for the separation of specific saccharides from complex mixtures.

Advanced Material Building Blocks

This compound serves as a crucial intermediate in the synthesis of sophisticated organic materials. Its utility stems from the ability to introduce the 4-(2-ethoxyethoxy)phenyl group into various molecular scaffolds, thereby tuning the electronic, optical, and morphological properties of the final material.

While direct synthesis of commercial organic pigments and dyes using this compound is not extensively documented in publicly available research, its role as a precursor in creating functional dyes through reactions like the Suzuki-Miyaura coupling is well-established for analogous phenylboronic acids. mdpi.com Organic pigments are colored organic compounds that are insoluble in the medium in which they are applied, whereas dyes are typically soluble. researchgate.net The synthesis of complex organic dyes often involves the coupling of aromatic fragments, a process where boronic acids are instrumental. nih.gov

The general strategy for creating such dyes involves the palladium-catalyzed cross-coupling of a halogenated aromatic or heteroaromatic core with a phenylboronic acid derivative. In this context, this compound would serve to introduce the 4-(2-ethoxyethoxy)phenyl group into the final dye structure. This substituent can influence the dye's properties, such as its absorption and emission wavelengths, solubility, and affinity for different substrates. For instance, the flexible and polar ethoxyethoxy chain could enhance solubility in specific organic solvents or polymer matrices, a desirable characteristic for certain applications like inks or dye-sensitized solar cells.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This property is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorescent dyes. Materials exhibiting AIE have significant potential in various applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The synthesis of AIE-active molecules, often referred to as AIEgens, frequently involves the creation of sterically hindered, propeller-shaped molecules that have restricted intramolecular rotation in the aggregated state. Phenylboronic acids are valuable building blocks in the synthesis of such molecules through cross-coupling reactions.

While specific research detailing the use of this compound to create AIE materials is not prominently featured in the available literature, its potential as a building block is evident. By incorporating the (4-(2-ethoxyethoxy)phenyl) group into known AIE-active cores, such as tetraphenylethylene (B103901) (TPE), new AIEgens could be developed. The ethoxyethoxy group could influence the packing of the molecules in the aggregated state, potentially affecting the AIE properties, such as the emission wavelength and quantum yield. The development of AIE materials often involves the synthesis of donor-π-acceptor (D-π-A) structures, where this compound could act as a precursor to the donor or part of the π-bridge.

General research on phenylboronic acid-based functional materials has highlighted their application in fluorescence imaging, which shares common principles with AIE materials. Although direct evidence is lacking, the fundamental principles of AIE material design and the known reactivity of boronic acids suggest that this compound is a plausible candidate for the synthesis of novel AIE-active compounds.

Biomedical and Biological Research Applications

Drug Delivery Systems

The phenylboronic acid moiety is a key component in the design of advanced drug delivery systems, offering enhanced targeting and controlled release capabilities. Its utility stems from its specific interactions with biological molecules present in various tissues.

Mucoadhesive Formulations for Ocular Delivery

Topical drug administration to the eye is notoriously inefficient due to protective mechanisms like tear turnover, which quickly wash away formulations, leading to low drug bioavailability. nih.govmcmaster.ca Mucoadhesive drug delivery systems aim to overcome this by increasing the residence time of the drug on the eye's surface. Phenylboronic acid (PBA) and its derivatives are highly effective for this purpose due to their ability to interact with sialic acid and diol groups present in mucins, the primary protein component of the mucus layer covering the cornea and conjunctiva. arvojournals.orgnih.gov

This interaction forms a temporary, reversible covalent bond, anchoring the drug delivery vehicle to the ocular surface. Researchers have developed nanoparticles and hydrogels incorporating PBA derivatives to serve as mucoadhesive drug carriers. nih.govarvojournals.orgnih.gov For instance, nanoparticles composed of poly(D,L-lactide)-b-dextran functionalized with PBA have been shown to effectively encapsulate drugs like Cyclosporine A. nih.gov By adjusting the density of PBA on the nanoparticle surface, the interaction with mucin can be optimized to enhance adhesion without causing instability. nih.gov Similarly, hydrogel materials made from polymers like pHEMA, PVP, and pDMA have been modified with N-acryloyl-m-aminophenylboronic acid (NAAPBA), demonstrating a significant increase in mucin adsorption. arvojournals.org These formulations not only adhere more strongly to the eye but also offer sustained drug release, which could reduce the frequency of administration and potential side effects. nih.govmcmaster.caarvojournals.org

| Formulation Type | Polymer/Material | Key Finding | Reference |

| Micelles | poly(L-lactide)-b-poly(methacrylic acid-co-3-acrylamidophenylboronic acid) | Mucoadhesion and drug release rates depend on phenylboronic acid content. | nih.gov |

| Nanoparticles | Phenylboronic acid functionalized poly(D,L-lactide)-b-dextran | Fine-tuning PBA density maximizes mucin interaction for sustained drug release. | nih.gov |

| Hydrogels | pHEMA, PVP, and pDMA modified with N-acryloyl-m-aminophenylboronic acid | Incorporation of PBA significantly increased mucin adsorption and provided sustained release. | arvojournals.org |

Stimuli-Responsive Drug Release Mechanisms

Beyond simple adhesion, the boronic acid group enables the creation of "smart" drug delivery systems that release their payload in response to specific environmental triggers, such as changes in pH. nih.govnih.gov This is particularly relevant for targeting the acidic microenvironments found in tumors. nih.govnih.gov

The core principle involves the formation of a phenylboronic ester linkage between a boronic acid-containing polymer and a diol-containing molecule, such as dopamine (B1211576). nih.gov This linkage is stable at neutral physiological pH (around 7.4) but becomes unstable and cleaves in more acidic conditions (pH below 7). Researchers have designed nano-drug delivery systems by creating amphiphilic structures from two types of polymers: a hydrophobic polymer with pendant phenylboronic acid groups and a hydrophilic polymer terminated with a catechol group (like dopamine). nih.gov

Under neutral conditions, these polymers link together to form stable nanoparticles that can encapsulate chemotherapy drugs like Paclitaxel. nih.gov When these nanoparticles accumulate in the acidic tumor environment, the boronic ester bonds break, causing the nanoparticle to disassemble and release the drug directly at the target site. This pH-triggered release mechanism enhances the therapeutic efficacy of the anticancer drug while minimizing its exposure to healthy tissues, thereby reducing systemic toxicity. nih.govnih.gov Studies have shown that such nanoparticles exhibit excellent drug encapsulation efficiency and pH-triggered drug-release capacity, improving the pharmacokinetics of the drug. nih.govnih.gov

Biosensing and Diagnostics

The specific and reversible binding of boronic acids to diol-containing molecules is a cornerstone of their use in biosensing and diagnostics. This interaction allows for the detection and quantification of biologically important molecules like sugars and neurotransmitters.

Saccharide and Dopamine Sensing

Boronic acids are synthetic receptors that can specifically recognize and bind to molecules with 1,2- or 1,3-diol groups, which are characteristic of saccharides (sugars) like glucose and fructose (B13574). mdpi.comnih.gov They also bind effectively with catechols, such as the neurotransmitter dopamine. rsc.orgdntb.gov.ua This binding event can be translated into a detectable signal—often optical (fluorescence) or electrochemical—forming the basis of a sensor. mdpi.comdntb.gov.ua

Fluorescent sensors can be designed where the binding of a saccharide to the boronic acid moiety alters the fluorescence properties of a linked fluorophore. nih.gov For example, in some systems, the fluorescence is initially quenched and then recovers upon the boronic acid binding to glucose. nih.gov Another approach uses fluorescence resonance energy transfer (FRET) between quantum dots functionalized with boronic acid and a fluorescently labeled molecule. The presence of a target analyte like glucose or dopamine disrupts this FRET process in a competitive assay, leading to a measurable change in the optical signal. rsc.org

Electrochemical sensors offer another powerful method for detection. mdpi.comdntb.gov.ua These devices can measure changes in electrical properties, such as potential or current, that occur when the boronic acid-functionalized sensor surface binds to the target analyte. dntb.gov.uanih.gov These sensing platforms are valued for their potential in developing simple, low-cost, and portable analytical devices for monitoring metabolites like glucose or neurotransmitters. dntb.gov.uanih.gov

| Sensing Target | Sensor Principle | Key Feature | Reference |

| Saccharides, Dopamine | Fluorescence Resonance Energy Transfer (FRET) | Competitive assay using boronic acid-functionalized quantum dots. | rsc.org |

| Saccharides | Electrochemical Detection | Uses a probe set of phenylboronic acid and dopamine. | dntb.gov.ua |

| Glucose | Field Effect Transistor (FET) | A protein-free analytical device for simple and cheap glucose sensing. | nih.gov |

| Saccharides | Fluorescence | Binding of saccharide to a boronolectin probe at physiological pH. | nih.gov |

Bioconjugation and Protein Labeling Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. Boronic acids have emerged as versatile tools in this field for the site-selective labeling and modification of proteins. nih.gov This capability is crucial for studying protein function, tracking proteins within cells, and developing protein-based therapeutics.

Several strategies exploit boronic acids for bioconjugation:

Boronic Ester Formation: This strategy leverages the classic reaction between a boronic acid and a cis-diol. If a protein can be modified to contain a diol group, a boronic acid probe (e.g., attached to a fluorescent dye) can be used to label it. nih.gov

Iminoboronate Formation: This involves a reaction between a 2-formylphenylboronic acid and a hydrazine, hydroxylamine, or semicarbazide (B1199961) group on a protein. nih.gov

Non-covalent Labeling: Boronic acids can form stable complexes with certain amino phenolic compounds, which can act as fluorescent dyes. The formation of this complex significantly enhances the dye's fluorescence and its affinity for binding to proteins like bovine serum albumin. nih.gov This strategy allows for efficient, non-covalent labeling where the boronic acid acts as a bridge, increasing the binding constant of the dye to the protein by several orders of magnitude. nih.gov

These methods expand the toolbox of bioorthogonal chemistry, offering alternatives to more common reactions that may have limitations such as slow reaction rates or the use of cytotoxic reagents. nih.gov

Enzyme Modulation

The interaction of boronic acids with the active sites of enzymes or their ability to act as catalytic centers themselves opens up possibilities for enzyme modulation and the creation of novel biocatalysts. Recently, scientists have successfully created a designer enzyme that incorporates a boronic acid moiety directly into its structure. chemrxiv.orgnih.gov

By using genetic code expansion, the non-natural amino acid para-boronophenylalanine (pBoF) was incorporated into a protein scaffold. chemrxiv.org This "boron enzyme" was shown to possess organocatalytic reactivity not found in natural enzymes. Specifically, it can catalyze the kinetic resolution of hydroxyketones through oxime formation, a reaction where the boronic acid group plays a crucial catalytic role. nih.gov

Through directed evolution, the efficiency and enantioselectivity of this designer enzyme were significantly improved, demonstrating performance comparable to natural enzymes. nih.gov X-ray crystallography and NMR spectroscopy confirmed the unique activation mode of the boronic acid within the enzyme's active site. nih.gov This research represents a significant step toward programmable biocatalysis, creating evolvable enzymes with xenobiotic catalytic groups that can perform chemical reactions beyond the scope of natural biological systems. chemrxiv.orgnih.gov

Mechanisms of Enzyme Inhibition by Boronic Acids

Boronic acids function as enzyme inhibitors primarily through their ability to form reversible covalent bonds with nucleophilic amino acid residues within an enzyme's active site. sprinpub.com The boron atom in the boronic acid moiety is electron-deficient and acts as a Lewis acid. nih.gov This allows it to readily interact with biological nucleophiles, particularly the hydroxyl groups of serine and threonine residues. sprinpub.com

The mechanism involves the formation of a tetrahedral boronate adduct, which mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme's catalytic activity. nih.govchemrxiv.org This interaction is typically pH-dependent; at physiological pH, the boronic acid is predominantly in a neutral, trigonal planar state, but it can equilibrate to an anionic, tetrahedral boronate form that binds strongly to the enzyme. nih.gov This reversible covalent interaction distinguishes boronic acid inhibitors from many traditional inhibitors, offering a unique mode of action that has been harnessed in drug design. sprinpub.comwikipedia.org The design of a boronic acid-dependent enzyme has been proposed as a pathway toward enantioselective boronic acid catalysis. chemrxiv.org

Therapeutic Potential and Selectivity Studies

The therapeutic potential of phenylboronic acid (PBA) and its derivatives has garnered significant attention, especially in the field of oncology. nih.govnih.gov A key aspect of their potential is the ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.govnih.gov This selective binding could allow for targeted drug delivery, concentrating therapeutic agents at the tumor site and potentially reducing side effects on healthy tissues. nih.gov

While specific therapeutic studies on (4-(2-Ethoxyethoxy)phenyl)boronic acid are not prominent in the reviewed literature, its structural similarity to other PBA derivatives suggests it could be explored for similar applications. Research on related compounds has shown that PBA derivatives can act as selective inhibitors of cancer cell migration and reduce cell viability without affecting non-tumorigenic cells to the same extent. nih.gov Furthermore, PBA-functionalized nanoparticles have been developed as drug delivery systems that enhance drug accumulation in tumors. nih.gov For instance, doxorubicin-loaded nanoparticles decorated with phenylboronic acid showed increased drug concentration in tumor tissue compared to non-decorated nanoparticles. nih.gov

Tissue Engineering and Regenerative Medicine

In the realm of tissue engineering, boronic acids are valued for their role in creating advanced biomaterials, particularly dynamic hydrogel scaffolds.

Hydrogel Scaffolds for Cell Culture and Growth

This compound can be incorporated into polymers to form hydrogels suitable for three-dimensional (3D) cell culture. The underlying chemistry involves the formation of dynamic covalent boronate ester bonds between the boronic acid group and diols present on other polymers, such as poly(vinyl alcohol) (PVOH). nih.govresearchgate.net

These boronic acid-based hydrogels exhibit unique properties, including self-healing and responsiveness to stimuli like pH. nih.gov The reversible nature of the boronate ester linkage allows the hydrogel network to break and reform, which is advantageous for creating injectable scaffolds and for constructing complex, layered co-culture systems. nih.gov Researchers have successfully encapsulated human cell lines, such as breast cancer cells and fibroblasts, within these hydrogels, observing good cell viability over time. nih.govresearchgate.net This demonstrates the utility of these materials for studying cell-matrix and cell-cell interactions in fields like wound healing and cancer research. nih.gov

Biocompatibility and Cytotoxicity Assessments with Biological Systems

The biocompatibility of any material intended for biological applications is of paramount importance. Assessments of phenylboronic acid, the parent compound of the molecule , provide insight into its general cytotoxic profile. Studies using L929 fibroblast cell lines have evaluated the cytotoxicity of phenylboronic acid at various concentrations.

The data indicates a dose-dependent effect on cell viability. While lower concentrations may be well-tolerated, higher concentrations can significantly reduce cell survival. researchgate.net For example, in one study, a high dose of 10 mg/ml of a phenylboronic acid derivative markedly decreased cell survival compared to control groups. researchgate.net When incorporated into larger structures like chitosan-based hydrogels, the cytotoxicity can be managed, with studies showing that the conjugate materials remain viable for cell proliferation. japsonline.com These assessments are crucial for determining the appropriate concentrations and formulations for safe use in applications like cell scaffolding and drug delivery.

Future Research Directions and Challenges

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and arylboronic acids like (4-(2-Ethoxyethoxy)phenyl)boronic acid are key players. Future research will undoubtedly focus on developing more efficient and selective catalytic systems.

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For reactions involving this compound, future efforts will likely concentrate on:

Water as a Solvent: Developing catalytic systems that operate efficiently in water, a benign and environmentally friendly solvent, is a major goal. Micellar catalysis, which uses surfactants to create nanoreactors in water, has shown promise for enhancing the solubility and reactivity of organic compounds. nrochemistry.com

Energy-Efficient Activation: Exploring alternative energy sources like microwave irradiation and ultrasound to promote reactions can lead to significantly reduced reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov For instance, microwave-assisted Suzuki-Miyaura couplings have demonstrated the potential for rapid and efficient synthesis. mdpi.com

Recyclable Catalysts: The development of catalysts immobilized on solid supports, such as polymers or silica, is a key area of interest. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and catalyst cost. For example, silica-supported Pd-phosphine complexes have been used for Suzuki-Miyaura reactions at room temperature. nih.gov

The following table summarizes some green chemistry approaches applicable to reactions with this compound:

| Green Chemistry Approach | Description | Potential Benefits |

| Aqueous Media | Using water as the reaction solvent, potentially with surfactants to form micelles. | Reduces use of volatile organic compounds (VOCs), lowers toxicity, and simplifies purification. |

| Alternative Energy | Employing microwave or ultrasonic irradiation to drive reactions. | Faster reaction times, lower energy consumption, and potentially higher yields. |

| Recyclable Catalysts | Immobilizing the catalyst on a solid support (e.g., polymers, silica). | Facilitates catalyst recovery and reuse, reduces metal contamination in products, and lowers overall cost. |

The ligand bound to the metal center plays a crucial role in the efficiency and selectivity of cross-coupling reactions. Future research in this area will likely involve:

Bulky Phosphine (B1218219) Ligands: The use of sterically demanding phosphine ligands can promote efficient cross-coupling while minimizing side reactions like protodeboronation. chemrxiv.org

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often providing highly stable and active palladium catalysts for Suzuki-Miyaura reactions, even with challenging substrates. nih.gov

[N,O]-Chelating Ligands: Catalysts based on monoanionic [N,O] ligands have shown high activity for Suzuki-Miyaura cross-coupling reactions at low temperatures, which is advantageous for thermally sensitive substrates. mdpi.com

Non-Precious Metal Catalysts: While palladium is the most common catalyst, its high cost is a drawback. Research into catalysts based on more abundant and less expensive metals like nickel is a growing area. rsc.org For instance, (PPh2Me)2NiCl2 has been developed as an inexpensive and air-stable precatalyst for the Suzuki-Miyaura coupling of heteroaryl pinacolborons. rsc.org

The table below highlights different types of ligands and their potential advantages in the context of reactions with this compound.

| Ligand Type | Description | Key Advantages |

| Bulky Phosphines | Phosphine ligands with large steric hindrance around the phosphorus atom. | Enhance reductive elimination and prevent catalyst deactivation. |

| N-Heterocyclic Carbenes (NHCs) | Ligands featuring a carbene carbon atom within a heterocyclic ring. | Form strong bonds with the metal center, leading to highly stable and active catalysts. |

| [N,O]-Chelating Ligands | Bidentate ligands that coordinate to the metal through nitrogen and oxygen atoms. | Can promote catalysis under mild conditions and at low catalyst loadings. |

| Ligands for Non-Precious Metals | Ligands designed to stabilize and activate catalysts based on metals like nickel. | Offer a more sustainable and cost-effective alternative to palladium-based systems. |

Advanced Material Integration and Device Fabrication

The unique electronic and structural properties of this compound make it a promising candidate for incorporation into advanced materials and functional devices.

Boronic acids are valuable building blocks for the synthesis of complex π-conjugated systems used in organic electronic materials. nbinno.com The ethoxyethoxy group in this compound can enhance the solubility and processability of these materials, which is crucial for their application in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com Future research will likely focus on synthesizing novel polymers and small molecules incorporating this boronic acid and evaluating their performance in electronic devices.

In the realm of device fabrication, boronic acids are increasingly used as recognition elements in biosensors due to their ability to form reversible covalent bonds with diols, such as those found in carbohydrates. nih.gov This property can be exploited to develop sensors for glucose and other biologically important molecules. nih.gov The ethoxyethoxy chain could further enhance the biocompatibility and aqueous solubility of such sensors. Future work could involve immobilizing derivatives of this compound on electrode surfaces or nanoparticles to create sensitive and selective electrochemical or optical biosensors. nih.gov

Clinical Translation of Biomedical Applications

Phenylboronic acid-based polymers have garnered significant attention for a range of biomedical applications, including drug delivery, tissue engineering, and as platforms for detecting biomolecules. nih.govdntb.gov.uaresearchgate.net The ability of the boronic acid moiety to interact with diols present in biological molecules like sugars and glycoproteins is fundamental to these applications. japsonline.com The ethoxyethoxy group can improve the pharmacokinetic profile of potential drug candidates by enhancing solubility and potentially reducing metabolic degradation.

Future research will likely focus on designing and synthesizing derivatives of this compound as potential therapeutic agents, for example, as enzyme inhibitors. Boronic acids are known to inhibit various enzymes, including β-lactamases, which are responsible for antibiotic resistance. nih.govnih.gov The challenge lies in achieving high potency and selectivity for the target enzyme while minimizing off-target effects. The journey from a promising compound to a clinically approved drug is long and arduous, involving extensive preclinical and clinical trials to establish safety and efficacy.

Computational Chemistry and Artificial Intelligence-Driven Discovery

Computational methods are becoming indispensable tools in modern chemical research, accelerating the discovery and development of new molecules and materials.

Density Functional Theory (DFT) can be employed to investigate the geometric and electronic properties of this compound and its derivatives. lodz.plnih.govresearchgate.net Such studies can provide insights into the molecule's reactivity, stability, and potential interactions with biological targets, guiding the rational design of new compounds with desired properties. For example, DFT calculations can help in understanding the mechanism of boronic acid-catalyzed reactions and in predicting the properties of novel materials. chemrevlett.com

Screen virtual libraries of its derivatives for potential biological activity.

Predict the properties of polymers incorporating this moiety for materials applications.

Design novel catalysts for its efficient transformation.

The synergy between computational chemistry and AI holds immense promise for accelerating research and overcoming challenges in the development of new technologies based on this compound.

Expanding the Scope of Boron-Mediated Transformations (e.g., Amidation)